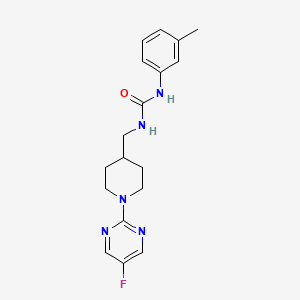

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and a tolyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c1-13-3-2-4-16(9-13)23-18(25)22-10-14-5-7-24(8-6-14)17-20-11-15(19)12-21-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKQJULBIDMSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Preparation of 5-Fluoropyrimidine: This can be synthesized through the fluorination of pyrimidine using reagents such as Selectfluor.

Formation of Piperidine Intermediate: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

Coupling Reactions: The 5-fluoropyrimidine and piperidine intermediates are coupled using a suitable linker, often involving reductive amination or other coupling reactions.

Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is , with a molecular weight of approximately 332.38 g/mol. The compound features a piperidine ring, a fluorinated pyrimidine moiety, and an aromatic urea component, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The fluoropyrimidine component is known for its role in inhibiting DNA synthesis, making it a candidate for cancer treatment. Studies have shown that derivatives of this compound can interfere with tumor cell proliferation and induce apoptosis in cancer cells.

Neurological Disorders

The piperidine derivative structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as modulators of serotonin and dopamine receptors. This could lead to advancements in treatments for conditions such as depression and anxiety.

Antiviral Properties

Emerging studies have explored the antiviral potential of fluorinated pyrimidine derivatives. Given the structural similarities to nucleoside analogs, there is interest in investigating whether this compound can inhibit viral replication processes.

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the piperidine ring.

- Introduction of the fluoropyrimidine moiety via nucleophilic substitution.

- Coupling with the m-tolyl isocyanate to form the final urea product.

Mechanism of Action

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine and tolyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of a meta-tolyl group.

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-chlorophenyl)urea: Contains a chlorophenyl group instead of a tolyl group.

Uniqueness

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety enhances its potential interactions with biological targets, while the piperidine and tolyl groups provide structural stability and versatility in chemical reactions.

Biological Activity

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that combines a piperidine moiety, a fluoropyrimidine group, and a urea functionality, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.37 g/mol. The presence of the fluorine atom in the pyrimidine ring and the urea linkage contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀FN₅O₂ |

| Molecular Weight | 345.37 g/mol |

| CAS Number | [Not specified] |

| Purity | Typically ≥ 95% |

The biological activity of this compound is believed to involve several mechanisms, particularly through the inhibition of specific enzymes and receptors. The compound may interact with various molecular targets, leading to effects such as:

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular pathways, which can disrupt tumor growth or pathogen survival.

- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound against various targets, including cancer cells and malaria parasites.

Anticancer Activity

In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of urea have shown promising results against leukemia and solid tumors. The selectivity index (SI), which compares cytotoxicity towards cancer cells versus normal cells, is an important measure of efficacy.

Antimalarial Activity

The compound's structural analogs have been studied for their antimalarial properties. Research indicates that modifications to the urea group can enhance activity against Plasmodium falciparum, the causative agent of malaria. For example, compounds with specific substitutions at the meta position relative to the urea group displayed improved potency and selectivity.

Case Studies

-

Study on Urea Derivatives:

A study evaluated various phenylurea derivatives for their activity against Plasmodium falciparum. The most active compounds demonstrated IC50 values in the low micromolar range, with favorable SI values indicating low toxicity to mammalian cells . -

QSAR Analysis:

Quantitative structure-activity relationship (QSAR) analyses have indicated that lipophilicity plays a crucial role in enhancing biological activity. Compounds that balance hydrophilicity and hydrophobicity tend to exhibit better permeability and bioavailability . -

Mechanistic Insights:

Molecular docking studies suggest that urea derivatives can form hydrogen bonds with key residues in target proteins, enhancing binding affinity and specificity towards enzymes involved in malaria pathogenesis .

Q & A

Q. How can computational modeling predict metabolic liabilities of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.